Coenzyme A, S-(2-oxopentadecyl)-

N-myristoyltransferase inhibition Enzyme kinetics Fluorinated analog comparison

Natural myristoyl-CoA is rapidly hydrolyzed, limiting its use in structural and kinetic studies of N-myristoyltransferase (NMT). S-(2-Oxopentadecyl)-CoA overcomes this as a non-hydrolyzable, mechanism-based inhibitor. Key outcomes: • IC50 of 7 nM, enabling reliable high-throughput screening as a benchmark positive control. • Forms stable ternary complexes for co-crystallization, yielding structures at 2.1 Å resolution. • Elucidates the ordered Bi Bi mechanism of NMT, supporting reproducible kinetic assays.

Molecular Formula C36H64N7O17P3S
Molecular Weight 991.9 g/mol
Cat. No. B1202506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme A, S-(2-oxopentadecyl)-
Synonymscoenzyme A, S-(2-oxopentadecyl)-
S-(2-oxopentadecyl)-CoA
S-(2-oxopentadecyl)-coenzyme A
S-(2-oxopentadecyl)-coenzyme A, tetralithium salt
Molecular FormulaC36H64N7O17P3S
Molecular Weight991.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31?,35-/m1/s1
InChIKeyJKWHUJMJVNMKEF-DJEJIMQCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-Oxopentadecyl)-coenzyme A: A Potent, Non-Hydrolyzable Myristoyl-CoA Analog for NMT Inhibition Studies


Coenzyme A, S-(2-oxopentadecyl)- (CAS 121124-66-1), also known as S-(2-oxopentadecyl)-CoA or 2-oxopentadecyl-CoA, is a synthetic analog of myristoyl-coenzyme A (myristoyl-CoA) and a member of the acyl-CoA chemical class [1]. This compound is specifically designed as a non-hydrolyzable, methylene-bridged isostere of the natural N-myristoyltransferase (NMT) substrate [2]. Its primary function is to serve as a potent, mechanism-based inhibitor of NMT, an enzyme critical for protein myristoylation in eukaryotes [3]. The compound has a molecular formula of C36H64N7O17P3S and a molecular weight of 991.9 g/mol [4].

Beyond Generic Myristoyl-CoA Analogs: Why S-(2-Oxopentadecyl)-CoA Provides Unmatched Potency and Structural Fidelity


Generic substitution of myristoyl-CoA analogs in N-myristoyltransferase (NMT) research is not feasible due to the highly specific structural and kinetic requirements of the enzyme's active site. The natural substrate, myristoyl-CoA, undergoes rapid hydrolysis, precluding its use in many structural and kinetic studies [1]. While several non-hydrolyzable analogs have been developed to overcome this limitation, their inhibitory potency and binding modes vary significantly based on subtle chemical modifications [2]. Therefore, selecting an analog with the optimal balance of potency, stability, and structural mimicry is critical for obtaining reliable and reproducible experimental data. The evidence below quantifies why S-(2-oxopentadecyl)-CoA stands apart from its closest comparators.

S-(2-Oxopentadecyl)-coenzyme A: Quantified Differentiation Against Key NMT Inhibitors


Superior NMT Inhibitory Potency: IC50 of 7 nM vs. Fluoro-Analogs

S-(2-oxopentadecyl)-coenzyme A exhibits an IC50 value of 7 nM against N-myristoyltransferase, which is substantially more potent than its fluorinated analogs [1]. In a direct head-to-head comparison within the same in vitro assay, the unfluorinated analog (1) was found to be 11-fold more potent than S-(3,3-difluoro-2-oxopentadecyl)-coenzyme A (2, IC50 = 80 nM) and 16-fold more potent than S-(2,2-difluoro-3-oxohexadecyl)-coenzyme A (3, IC50 = 110 nM) [1].

N-myristoyltransferase inhibition Enzyme kinetics Fluorinated analog comparison

Non-Hydrolyzable Methylene-Bridged Isostere Enables High-Resolution Structural Studies

S-(2-oxopentadecyl)-coenzyme A is a non-hydrolyzable, methylene-bridged analog of myristoyl-CoA, a structural feature that enables its use in high-resolution structural studies of NMT [1]. In contrast, the natural substrate myristoyl-CoA is hydrolyzed by the enzyme, making it unsuitable for co-crystallization. This property has allowed the determination of ternary complex structures of NMT from Saccharomyces cerevisiae at 2.9 Å resolution [1] and from Aspergillus fumigatus at 2.1 Å resolution [2], providing critical insights into the enzyme's catalytic mechanism and inhibitor binding.

X-ray crystallography Protein structure Enzyme mechanism

High Binding Affinity Comparable to Native Substrate Myristoyl-CoA

S-(2-oxopentadecyl)-coenzyme A is a high-affinity ligand for NMT, with binding kinetics that closely mimic the natural substrate. While direct Kd or Ki values for the analog are not reported, its IC50 of 7 nM aligns well with the reported Kd of 15 nM for myristoyl-CoA binding to S. cerevisiae Nmt1p [1]. This suggests the analog preserves the key molecular interactions of the native substrate while providing the essential benefit of being non-hydrolyzable. This is a stark contrast to other CoA derivatives, such as acetyl-CoA, which binds to human NMT1 with a dramatically lower affinity (Kd = 10.1 μM) [2].

Binding affinity Enzyme kinetics Substrate analog

Validated Utility in Drug Discovery: A Key Tool for Antifungal and Antiparasitic Target Validation

S-(2-oxopentadecyl)-coenzyme A has been instrumental in advancing NMT as a drug target. Its use has been cited in the validation of NMT from the pathogenic fungus Aspergillus fumigatus [1] and the parasite Leishmania panamensis [2]. In these studies, the analog served as the gold-standard tool for establishing the biochemical and structural basis for NMT inhibition, directly informing the design and optimization of novel antifungal and antiparasitic compounds. In contrast, simpler or less potent analogs may fail to fully engage the target or provide the structural detail needed for rational drug design.

Drug discovery Antifungal agents Antiparasitic agents Target validation

Recommended Applications for S-(2-Oxopentadecyl)-coenzyme A in N-Myristoyltransferase Research


High-Resolution Structural Biology of NMT

S-(2-oxopentadecyl)-CoA is the preferred ligand for co-crystallization studies with N-myristoyltransferase (NMT). Its non-hydrolyzable nature allows for the formation of stable ternary complexes with the enzyme and peptidomimetic inhibitors, enabling structure determination at resolutions up to 2.1 Å [REFS-1, REFS-2]. This application is critical for structure-based drug design targeting pathogenic fungi and parasites.

In Vitro NMT Inhibition Assays and Kinetics

Due to its exceptional potency (IC50 = 7 nM) [1], S-(2-oxopentadecyl)-CoA serves as the benchmark inhibitor for developing and validating in vitro NMT activity assays. It provides a reliable positive control for high-throughput screening campaigns aimed at discovering novel NMT inhibitors, ensuring assay sensitivity and robustness [2].

Mechanistic Studies of NMT Catalysis

This analog is an essential tool for dissecting the catalytic mechanism of NMT. Its use in kinetic and binding studies has helped establish the sequential ordered Bi Bi mechanism of the enzyme, clarifying the order of substrate binding and product release [1]. Researchers studying enzyme kinetics should select this analog to reproduce and build upon foundational work in the field.

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